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Compound of Interest

Compound Name: 2-Aminopropanediamide

Cat. No.: B132164

In-Depth Technical Guide to the Spectral
Information of 2-Aminopropanediamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry and infrared
(IR) spectroscopy data for 2-Aminopropanediamide. The information is presented to be a
valuable resource for researchers and professionals involved in drug development and
scientific research, offering detailed spectral analysis and experimental protocols.

Mass Spectrometry Analysis

The mass spectrum of 2-Aminopropanediamide provides critical information about its
molecular weight and fragmentation pattern, which is essential for its identification and
structural elucidation.

Data Presentation

The electron ionization (El) mass spectrometry data for 2-Aminopropanediamide is available
from the National Institute of Standards and Technology (NIST) database.[1] The key spectral
data are summarized in the table below.
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Property Value Source
NIST Number 410119 PubChem[1]
Total Peaks 19 PubChem[1]

Molecular lon (M+)

Not observed or very weak

General observation for

aliphatic amines

Base Peak (m/z) 74 PubChem[1]
Second Highest Peak (m/z) 44 PubChem[1]
Third Highest Peak (m/z) 57 PubChem[1]

Fragmentation Pathway

The fragmentation of 2-Aminopropanediamide in mass spectrometry is influenced by the

presence of the primary amine and two amide functional groups. The observed major

fragments can be rationalized through established fragmentation mechanisms for amines and

amides. Alpha-cleavage is a dominant pathway for aliphatic amines, which involves the

cleavage of a carbon-carbon bond adjacent to the nitrogen atom.

A proposed fragmentation pathway for 2-Aminopropanediamide is illustrated in the diagram

below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 2-Aminopropanediamide | C3H7N302 | CID 96457 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectral information for 2-Aminopropanediamide
including Mass Spectrometry and IR Spectra.]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b132164#spectral-information-for-2-
aminopropanediamide-including-mass-spectrometry-and-ir-spectra]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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